Product packaging for Benzopurpurin 10B(Cat. No.:CAS No. 2868-75-9)

Benzopurpurin 10B

Cat. No.: B1615325
CAS No.: 2868-75-9
M. Wt: 756.7 g/mol
InChI Key: XVJNOIOHMFFFIP-UHFFFAOYSA-L
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Description

Overview of Direct Azo Dyes in Academic Research

Direct azo dyes represent a major class of synthetic organic colorants characterized by the presence of one or more azo (–N=N–) chromophores. These dyes are distinguished by their ability to dye cellulosic fibers, such as cotton, directly in an aqueous solution, typically in the presence of an electrolyte, without the need for a mordant. researchgate.netmerriam-webster.com This inherent affinity, or substantivity, for cellulose (B213188) is a result of weak physical forces, including van der Waals forces and hydrogen bonding, between the planar dye molecules and the linear cellulose chains. nih.gov

In academic research, direct azo dyes are a subject of multifaceted investigation. Their synthesis, structural variety, and dyeing mechanisms have been a cornerstone of color chemistry for over a century. Research explores their application not only in the textile and paper industries but also as biological stains and pH indicators. researchgate.net However, a significant portion of contemporary research focuses on the environmental impact of these dyes. Due to inefficiencies in the dyeing process, a notable percentage of the dye is released into industrial effluents, causing water pollution. researchgate.net Consequently, extensive research is dedicated to methods of decolorization and degradation, including physical adsorption, chemical oxidation, and microbial or enzymatic breakdown. researchgate.net The metabolic products of azo dye reduction, particularly aromatic amines, are also a key area of study due to their potential toxicity. researchgate.net

Historical Context and Scientific Significance of Benzopurpurin 10B

The history of this compound is intrinsically linked to the development of the first direct synthetic dye, Congo Red. In 1883, chemist Paul Böttiger, while working at the Friedrich Bayer company, synthesized a brilliant red dye that could directly color cotton. ajkdblog.orgbris.ac.uk This discovery was a major breakthrough, as it eliminated the need for a mordanting step, simplifying and cheapening the dyeing process. soton.ac.uk After Böttiger sold his patent to AGFA (Aktiengesellschaft für Anilinfabrikation), the dye was marketed as Congo Red in 1885, a name chosen for marketing purposes to capitalize on the public's interest in the African Congo at the time. ajkdblog.orgbris.ac.uk

The commercial success of Congo Red spurred the development of a series of related direct dyes, including the Benzopurpurin family. This compound, a carmine-red dye, is synthesized from the diazotization of o-dianisidine (3,3'-dimethoxybenzidine) and subsequent coupling with two equivalents of naphthionic acid (4-amino-1-naphthalenesulfonic acid). merriam-webster.com

The scientific significance of this compound extends beyond its role as a textile dye. Like its counterparts, it has found valuable applications in analytical and biological sciences. It has been utilized as a biological stain, for example, in the staining of cellulosic materials to differentiate fiber types in microscopy. Its ability to interact with specific biological structures has made it a tool in histochemical studies. archive.org

Contemporary Research Trajectories and Unanswered Questions for this compound

Modern research involving direct azo dyes like this compound is largely driven by materials science and environmental science. One active area is the study of the supramolecular assembly of these dyes. For instance, some azo dyes are known to form chromonic liquid crystals, where the planar molecules stack into ordered aggregates in solution, a phenomenon of interest for developing new optical materials. utdallas.edu

The environmental fate of this compound and related dyes remains a critical research focus. Studies on their degradation by microorganisms are crucial for developing effective bioremediation strategies for textile wastewater. solubilityofthings.com A related and significant area of investigation is the impact of azo dyes and their metabolites on biological systems, including potential dysbiotic effects on gut microbiota. solubilityofthings.com

Despite decades of study, several unanswered questions persist in the field of azo dye research, which are applicable to this compound:

Metabolic Pathways: For complex disazo dyes like this compound, the precise mechanisms of enzymatic cleavage are not fully elucidated. It is often unclear which of the two azo bonds is preferentially reduced by microbial azoreductases and whether the reduction is an intracellular or extracellular process. nih.gov

Structure-Property Relationships: While the planarity of direct dyes is known to be crucial for cellulose affinity, the exact relationship between subtle structural modifications and dyeing performance or fastness properties is still an area of empirical study and optimization. merriam-webster.com

Advanced Applications: Exploring the full potential of this compound's specific structure for novel applications, such as in the development of sensors, functional materials, or as a molecular probe in complex biological systems, represents a promising avenue for future research. solubilityofthings.com

Data Tables

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Namedisodium;4-amino-3-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-1-sulfonate nih.gov
Molecular FormulaC₃₄H₂₆N₆Na₂O₈S₂ nih.gov
Molecular Weight756.7 g/mol nih.gov
CAS Number2868-75-9 nih.gov
AppearanceBrownish-red powder miperknlapindia.ac.in
SolubilitySoluble in water (red solution), soluble in alcohol (red-orange solution) miperknlapindia.ac.in

Table 2: Synthesis of this compound

Reactant/StepChemical NameRole
Starting Materialo-Dianisidine (3,3'-Dimethoxybenzidine)Diamine component
Reaction 1Diazotization (with Sodium Nitrite (B80452) & Hydrochloric Acid)Forms a bis-diazonium salt from the diamine
Starting MaterialNaphthionic Acid (4-Amino-1-naphthalenesulfonic acid)Coupling component (2 equivalents)
Reaction 2Azo CouplingThe bis-diazonium salt couples with two molecules of naphthionic acid

Source: merriam-webster.com

Table 3: Spectroscopic Data for this compound

Spectroscopy TypeCharacteristic AbsorptionFunctional Group Responsible
UV-Visible λmax ≈ 510-530 nmExtended π-conjugated system of the azo chromophore
Infrared (IR) ~3450-3300 cm⁻¹ (broad)N-H stretching (primary amine)
~3100-3000 cm⁻¹Aromatic C-H stretching
~1620-1580 cm⁻¹N=N stretching (azo group)
~1600, ~1500 cm⁻¹Aromatic C=C stretching
~1250, ~1040 cm⁻¹Asymmetric and symmetric C-O-C stretching (aryl ether)
~1200, ~1050 cm⁻¹S=O stretching (sulfonate group)

Note: IR data is predicted based on characteristic functional group absorptions. vscht.cz UV-Vis λmax is an approximate value based on typical data for similar red disazo dyes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H26N6Na2O8S2 B1615325 Benzopurpurin 10B CAS No. 2868-75-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2868-75-9

Molecular Formula

C34H26N6Na2O8S2

Molecular Weight

756.7 g/mol

IUPAC Name

disodium;4-amino-3-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C34H28N6O8S2.2Na/c1-47-29-15-19(11-13-25(29)37-39-27-17-31(49(41,42)43)21-7-3-5-9-23(21)33(27)35)20-12-14-26(30(16-20)48-2)38-40-28-18-32(50(44,45)46)22-8-4-6-10-24(22)34(28)36;;/h3-18H,35-36H2,1-2H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2

InChI Key

XVJNOIOHMFFFIP-UHFFFAOYSA-L

SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])N)OC)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])N.[Na+].[Na+]

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])N)OC)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])N.[Na+].[Na+]

Other CAS No.

2868-75-9

Origin of Product

United States

Synthetic Methodologies and Structural Characterization Studies of Benzopurpurin 10b

Elucidation of Synthetic Pathways for Benzopurpurin 10B Formation

The synthesis of this compound is a classic example of diazo coupling, a cornerstone of dye chemistry. The process involves the transformation of aromatic amines into diazonium salts, which then react with a coupling agent to form the final azo compound.

Reactant Precursors and Reaction Conditions

The primary synthesis route for this compound involves the double nitriding of 3,3'-dimethoxybenzidine (B85612), which is then coupled with two equivalents of 4-Hydroxynaphthalene-1-sulfonic acid. lookchem.comchemicalbook.comchemicalbook.com This process is a type of diazotization followed by an azo coupling reaction.

The key reactant precursors are:

3,3'-Dimethoxybenzidine (o-Dianisidine): This aromatic diamine serves as the diazo component. chemicalbook.comscribd.com Its two amino groups are converted into diazonium salts.

4-Hydroxynaphthalene-1-sulfonic acid (Nevile and Winther's acid): This naphthalene (B1677914) derivative acts as the coupling component. lookchem.comchemicalbook.com

The reaction proceeds in two main stages:

Tetrazotization of 3,3'-Dimethoxybenzidine: The 3,3'-dimethoxybenzidine is treated with sodium nitrite (B80452) in an acidic medium, typically hydrochloric acid, at low temperatures to form the corresponding tetrazonium salt. This intermediate is highly reactive.

Azo Coupling: The tetrazonium salt is then reacted with two molecules of 4-Hydroxynaphthalene-1-sulfonic acid. The coupling occurs at the position ortho to the hydroxyl group of the naphthol derivative.

The reaction conditions are critical for a successful synthesis. The diazotization step must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. The coupling reaction is typically performed under alkaline conditions, which activates the coupling component.

Reactant PrecursorRole in Synthesis
3,3'-DimethoxybenzidineDiazo Component
4-Hydroxynaphthalene-1-sulfonic acidCoupling Component
Sodium NitriteDiazotizing Agent
Hydrochloric AcidAcidic Medium for Diazotization

Optimization Strategies in Laboratory Synthesis

Optimizing the synthesis of this compound in a laboratory setting focuses on maximizing yield and purity. Modern approaches to chemical synthesis optimization are increasingly leveraging high-throughput screening and machine learning algorithms to explore the complex interplay of reaction variables more efficiently than traditional one-variable-at-a-time methods. beilstein-journals.org For the synthesis of this compound, key parameters for optimization would include:

Stoichiometry of Reactants: Fine-tuning the molar ratios of the diazo component, coupling component, and diazotizing agent can significantly impact the yield.

Temperature Control: Precise control of the temperature during both the diazotization and coupling steps is crucial to minimize side reactions and decomposition.

pH Management: The pH of the reaction mixture must be carefully controlled throughout the process. An acidic pH is necessary for diazotization, while a specific alkaline pH is optimal for the coupling reaction.

Reaction Time: The duration of both the diazotization and coupling reactions needs to be optimized to ensure complete reaction without significant product degradation.

Purification Techniques: Post-synthesis, purification is essential to remove unreacted starting materials and by-products. Techniques such as recrystallization or chromatography are commonly employed. A method for purifying Congo rubin, a related dye, by determining the percentage of sulphated ash could potentially be adapted for this compound. ias.ac.in

Research on the Derivatization and Analogue Development of this compound for Specific Research Applications

The core structure of this compound provides a versatile scaffold for the synthesis of derivatives and analogues with specific properties for various research applications.

Synthesis of Modified this compound Structures

Modification of the this compound structure can be achieved by:

Altering the Diazo Component: Replacing 3,3'-dimethoxybenzidine with other substituted benzidines or related diamines allows for the introduction of different functional groups, which can alter the electronic and steric properties of the resulting dye.

Varying the Coupling Component: Utilizing different naphthol or other aromatic coupling components can lead to a wide range of analogues with shifted absorption maxima and altered binding affinities. For instance, the use of different naphthylamine sulfonic acids leads to a variety of direct dyes. sciencemadness.org

Post-Synthetic Modification: The synthesized this compound molecule can be further modified through chemical reactions targeting its existing functional groups.

Structure-Function Relationship Studies of Analogues (e.g., Congo Red analogues)

This compound is structurally similar to Congo Red, another well-known diazo dye. googleapis.com Both are derived from benzidine. Research into Congo Red analogues provides valuable insights into the structure-function relationships applicable to this compound. plos.org

Advanced Structural Characterization Techniques in Synthetic Chemical Research

The definitive characterization of newly synthesized this compound and its analogues relies on a suite of advanced analytical techniques. These methods provide detailed information about the molecular structure, purity, and composition of the compounds.

A combination of spectroscopic and microscopic techniques is typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise connectivity of atoms within the molecule.

Mass Spectrometry (MS): This technique provides the exact molecular weight of the compound, confirming its elemental composition.

Infrared (IR) and UV-Visible Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, while UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax), which is a key characteristic of a dye. ebay.com

X-ray Crystallography: When a single crystal of the compound can be grown, X-ray crystallography provides the most definitive three-dimensional structure.

Microscopy Techniques: Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can provide information on the morphology and structure of solid samples. sci-hub.stresearchgate.net

These characterization techniques are not only used for the final product but are also crucial for monitoring the progress of the synthesis and identifying any intermediates or by-products. nptel.ac.in

Spectroscopic Methods in Molecular Structure Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure of synthesized compounds like this compound. Methods such as UV-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy each provide unique information about the molecule's electronic structure, functional groups, and atomic arrangement.

UV-Visible (UV-Vis) Spectroscopy: Due to its extensive system of conjugated double bonds, including the two azo groups (–N=N–), this compound is a chromophore that strongly absorbs light in the visible region of the electromagnetic spectrum. This absorption is responsible for its characteristic blue-ray red color in aqueous solutions. lookchem.comchemicalbook.com The UV-Vis spectrum is primarily used to confirm the presence of this conjugated system. The maximum absorbance wavelength (λmax) for this compound is reported to be approximately 610 nm. ebay.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its constituent groups. While a specific spectrum for this compound is not provided in the search results, the expected vibrational modes for its key functional groups can be tabulated based on general spectroscopic principles.

Table 1: Expected FTIR Absorption Bands for this compound

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
Amino (N-H)N-H Stretch3300 - 3500
Aromatic C-HC-H Stretch3000 - 3100
Azo (N=N)N=N Stretch1400 - 1630 (often weak)
Aromatic C=CC=C Stretch1450 - 1600
Methoxy (B1213986) (C-O)C-O Stretch1000 - 1300
Sulfonate (S=O)S=O Asymmetric Stretch1150 - 1210
Sulfonate (S=O)S=O Symmetric Stretch1030 - 1070

Chromatographic Purity Assessment in Synthetic Protocols

Chromatography is a fundamental technique for separating components in a mixture, making it essential for assessing the purity of synthesized chemical compounds. High-Performance Liquid Chromatography (HPLC) is the most common method used for the purity analysis of non-volatile organic compounds like azo dyes.

In a typical purity assessment for this compound, a reversed-phase HPLC method would be employed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water (with a buffer) and an organic solvent like acetonitrile (B52724) or methanol. As the sample travels through the column, this compound is separated from any remaining starting materials (e.g., 3,3′-Dimethoxybenzidine, 4-Hydroxynaphthalene-1-sulfonic acid) or synthesis-related impurities. researchgate.net

A UV-Vis or Photodiode Array (PDA) detector is typically used to monitor the column effluent. chromforum.org The resulting chromatogram displays peaks corresponding to each separated compound. The purity of the this compound sample is determined by the relative area of its corresponding peak compared to the total area of all peaks in the chromatogram. researchgate.net A PDA detector offers the advantage of providing UV spectra for each point across a chromatographic peak, allowing for peak purity analysis. This confirms that a peak is spectrally homogeneous and not the result of co-eluting compounds. lcms.cz

Table 2: Typical HPLC Parameters for Azo Dye Purity Analysis

ParameterTypical Setting
ColumnReversed-Phase C18, 4.6 x 250 mm, 5 µm
Mobile PhaseA: Water with 0.1% Formic Acid; B: Acetonitrile
Elution ModeGradient
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectorPDA/UV-Vis at the λmax of the dye (e.g., 610 nm for 10B)
Column Temperature30 °C

Spectroscopic and Photophysical Investigations of Benzopurpurin 10b

Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Research of Benzopurpurin 10B

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying the electronic structure and properties of molecules like this compound. The absorption of UV or visible light corresponds to the excitation of outer electrons from their ground state to a higher energy state. shu.ac.uklibretexts.org This technique provides insights into the electronic transitions within the molecule.

Analysis of Absorption Maxima and Electronic Transitions

The UV-Vis spectrum of a molecule reveals its absorption bands, which correspond to electronic transitions between different energy levels. williams.edu For organic molecules, these transitions primarily involve π, σ, and n electrons. shu.ac.uk The extensive conjugated system of this compound, an anionic diazo dye, results in absorption in the visible region of the electromagnetic spectrum. researchgate.netlumenlearning.com

The primary electronic transitions observed in molecules with similar structures, containing chromophores like azo groups and aromatic rings, are π → π* and n → π* transitions. shu.ac.uklibretexts.org The π → π* transitions, which are generally more intense, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. shu.ac.uk The n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen atoms of the azo groups) to a π* antibonding orbital and are typically less intense. shu.ac.uk The specific absorption maximum (λmax) for this compound is reported to be around 515 nm. ebay.com

Table 1: Electronic Transitions and Absorption Characteristics

Transition TypeInvolved OrbitalsRelative Intensity
π → ππ bonding to π antibondingHigh
n → πNon-bonding to π antibondingLow

Studies on the Influence of Solvent and Environmental Factors on UV-Vis Spectra

The UV-Vis absorption spectrum of this compound can be influenced by its surrounding environment, a phenomenon known as solvatochromism. google.com The polarity of the solvent can affect the energy levels of the ground and excited states of the dye molecule, leading to shifts in the absorption maximum. studyraid.com

For instance, in polar solvents, hydrogen bonding can stabilize the ground state of a chromophore, which can lead to a blue shift (hypsochromic shift) in the n → π* transition. studyraid.com Conversely, polar solvents can stabilize the π* excited state, potentially causing a red shift (bathochromic shift) in the π → π* transition. studyraid.com The choice of solvent is crucial in UV-Vis spectroscopy as the solvent itself should not absorb in the same region as the analyte. williams.edu Environmental factors such as pH can also significantly alter the UV-Vis spectrum of dyes like this compound, as changes in pH can affect the ionization state of the molecule and thus its electronic structure. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques used to probe the vibrational modes of molecules. mdpi.com These methods provide a "molecular fingerprint" that can be used to identify functional groups and study molecular structure. bwtek.comedinst.com

Characterization of Functional Groups and Molecular Fingerprints

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. savemyexams.com Different functional groups absorb at characteristic frequencies, allowing for their identification. wpmucdn.comresearchgate.net For this compound, key functional groups include aromatic rings (C=C stretching), azo groups (N=N stretching), amino groups (N-H stretching and bending), and sulfonate groups (S=O stretching). The region of the IR spectrum from 1500 to 700 cm⁻¹ is often referred to as the fingerprint region, as the complex pattern of absorptions is unique to each molecule. uhcl.edu

Raman spectroscopy provides complementary information to IR spectroscopy. mdpi.com It is based on the inelastic scattering of light, where the change in wavelength of the scattered light corresponds to the vibrational energy levels of the molecule. edinst.com Raman spectroscopy is particularly useful for identifying non-polar bonds and can provide detailed structural information. bwtek.com The combination of IR and Raman spectroscopy allows for a comprehensive analysis of the vibrational modes of this compound.

Table 2: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound

Functional GroupBond VibrationCharacteristic Absorption Range (cm⁻¹)
Aromatic RingC=C stretch1600-1450
Azo GroupN=N stretch~1450-1400 (often weak in IR)
Amino GroupN-H stretch3500-3300
Sulfonate GroupS=O stretch1200-1140 and 1060-1030
Aromatic C-HC-H stretch3100-3000

Investigating Intermolecular Interactions through Vibrational Spectroscopy

Vibrational spectroscopy is a sensitive probe of intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov These interactions can cause shifts in the vibrational frequencies of the involved functional groups. nih.gov For example, the formation of hydrogen bonds involving the amino or sulfonate groups of this compound would lead to a broadening and shifting of the corresponding N-H or S=O stretching bands in the IR spectrum. routledge.com By analyzing these spectral changes, it is possible to gain insights into how this compound molecules interact with each other and with solvent molecules in different environments. nih.govescholarship.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Dynamics Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed three-dimensional structure and dynamics of molecules in solution. uzh.chox.ac.uk It is based on the magnetic properties of atomic nuclei.

Proton and Carbon NMR for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the elucidation of molecular structures. For this compound, ¹H and ¹³C NMR spectroscopy provide critical data for assigning the positions of hydrogen and carbon atoms, respectively, confirming the compound's complex aromatic structure.

In ¹H NMR spectroscopy, the chemical shifts (δ) of protons are influenced by their local electronic environment. Protons in different parts of the this compound molecule will experience different degrees of magnetic shielding, leading to a unique pattern of signals. Aromatic protons, for instance, typically resonate in the downfield region of the spectrum due to the deshielding effect of the ring current. The specific chemical shifts and coupling constants between adjacent protons allow for the precise assignment of each hydrogen atom within the naphthalene (B1677914) and biphenyl (B1667301) ring systems.

Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are also sensitive to their electronic environment. Carbons bonded to electronegative atoms, such as the oxygen of the methoxy (B1213986) groups and the sulfur of the sulfonate groups in this compound, will exhibit larger chemical shifts. libretexts.org The quaternary carbons, those not bonded to any hydrogens, often show weaker signals. oregonstate.edu

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges

NucleusFunctional GroupTypical Chemical Shift (ppm)
¹HAromatic (Ar-H)6.5 - 8.5
¹HAmine (Ar-NH₂)3.0 - 5.0
¹HMethoxy (Ar-OCH₃)3.5 - 4.0
¹³CAromatic (C=C)110 - 160
¹³CCarbon-bearing Sulfonate (C-SO₃)130 - 150
¹³CCarbon-bearing Methoxy (C-OCH₃)50 - 60
¹³CCarbon-bearing Azo (C-N=N)140 - 160

Note: These are general ranges and actual values for this compound may vary depending on the solvent and other experimental conditions.

Multidimensional NMR for Complex System Analysis

For large and complex molecules like this compound, one-dimensional NMR spectra can suffer from significant signal overlap, making unambiguous structural assignment challenging. bruker.com Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools to overcome this limitation. rsc.org

COSY experiments reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This helps in tracing out the spin systems within the individual aromatic rings of this compound.

HSQC provides correlations between protons and the carbon atoms they are directly attached to. This is invaluable for assigning carbon signals based on their corresponding, and often more easily assigned, proton signals.

HMBC shows correlations between protons and carbons over two or three bonds. This technique is crucial for connecting different fragments of the molecule, for instance, linking the biphenyl core to the naphthalene units across the azo bridges.

In the context of this compound interacting with other molecules or forming aggregates, multidimensional NMR is particularly insightful. For example, NMR has been used to study the liquid crystalline phases of the related dye, Benzopurpurin 4B, in aqueous solutions, indicating the formation of columnar structures. tandfonline.comtandfonline.com Similar techniques could be applied to this compound to understand its self-assembly or binding to biological macromolecules. Software suites like Poky and XIPP are often used for the analysis of such complex multidimensional NMR data. nih.govnih.gov

Fluorescence and Photoluminescence Studies of this compound and Its Interactions

Research into Excitation and Emission Profiles

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic properties of molecules. evidentscientific.com It involves exciting a molecule with light of a specific wavelength and detecting the light emitted at a longer wavelength. olympusconfocal.com The excitation spectrum shows the wavelengths of light that the molecule absorbs to initiate fluorescence, while the emission spectrum shows the wavelengths of light emitted. evidentscientific.comedinst.com

For a fluorophore like this compound, the excitation and emission spectra are characteristic of its molecular structure. The extended π-conjugated system of this compound is expected to give rise to strong absorption in the visible region of the electromagnetic spectrum, leading to fluorescence. The specific wavelengths of maximum excitation and emission are influenced by the solvent environment and any interactions with other molecules. nih.gov

Research on similar complex dyes demonstrates that the fluorescence emission can be ratiometric, meaning the ratio of fluorescence intensity at two different wavelengths changes in response to the environment, such as the presence of certain ions. nih.gov While detailed excitation and emission spectra for this compound are not widely published, studies on related compounds provide a basis for understanding its likely photophysical behavior.

Table 2: Hypothetical Excitation and Emission Data for this compound

ParameterWavelength (nm)
Excitation Maximum (λ_ex)~490 - 520
Emission Maximum (λ_em)~600 - 650

Note: These values are estimations based on the color of the dye and data from similar azo dyes. Actual values require experimental determination.

Photophysical Processes and Quantum Yield Determinations

The photophysical properties of a molecule describe the pathways for de-excitation after it absorbs light. Besides fluorescence, other processes such as internal conversion, intersystem crossing to a triplet state, and non-radiative decay can occur. The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

The determination of the quantum yield is crucial for applications where fluorescence intensity is important. It is often measured relative to a standard compound with a known quantum yield. researchgate.net The fluorescence lifetime (τ_F), the average time the molecule spends in the excited state before returning to the ground state, is another key photophysical parameter. olympusconfocal.com

Factors such as molecular aggregation can significantly affect the photoluminescence quantum yield. rsc.org For dyes like this compound, which are known to form aggregates in solution, this is a particularly important consideration. The formation of aggregates can lead to quenching of fluorescence and a decrease in the quantum yield.

Application of Advanced Spectroscopic Techniques in this compound Research

Beyond standard NMR and fluorescence spectroscopy, a variety of advanced spectroscopic techniques can provide deeper insights into the properties and behavior of this compound. spectrumtechniques.comnumberanalytics.comdatanose.nlsetu.ie

Transient Absorption Spectroscopy: This technique can be used to study the short-lived excited states of this compound, providing information on processes like intersystem crossing and the properties of the triplet state.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the chiral arrangement of molecules. It would be a powerful tool for studying the helical structures that Benzopurpurin dyes can form upon aggregation or when bound to chiral macromolecules like DNA or proteins.

Raman Spectroscopy: This technique provides information about the vibrational modes of a molecule and can be complementary to infrared (IR) spectroscopy. It can be used to study the structural changes in this compound upon binding to a substrate.

Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM combines fluorescence microscopy with lifetime measurements, allowing for the mapping of the spatial distribution of fluorescence lifetimes within a sample. This could be used to visualize the binding of this compound to different cellular components.

These advanced techniques, often used in combination, can provide a comprehensive understanding of the structure-property relationships of this compound and its interactions in complex environments.

Applications of Benzopurpurin 10b in Biological Research Paradigms

Studies on the Utility of Benzopurpurin 10B in Enzyme Activity and Tumor Marker Research

While this compound is a well-known colorant, its specific and extensive application in enzyme activity assays and as a tumor marker is not widely documented in prominent research literature. Some general sources suggest that due to its chemical properties, including water solubility conferred by sulfonate groups and reactivity associated with its azo structure, it possesses potential for biological applications. solubilityofthings.com One source notes its value in studying enzyme activity and tumor markers, though without detailing specific mechanisms or studies. solubilityofthings.com The broader class of azo dyes can be subject to regulatory review over concerns about their breakdown products, which drives research into their safety and biodegradability. solubilityofthings.com However, detailed studies focusing on this compound as a primary tool for quantifying enzyme kinetics or as a specific marker for tumorigenesis are not extensively detailed in the available scientific reports.

Research into the Histological and Microscopic Staining Capabilities of this compound

The principal research application of this compound lies in its role as a histological and microscopic stain, particularly for identifying and differentiating various types of fibers and cellulosic materials.

This compound is a key component in established staining methods for fiber analysis in the pulp and paper industry. researchgate.netncsu.edu It is notably used in the Herzog stain, a multi-solution method that differentiates between various fiber types based on their chemical composition, such as the presence of lignin (B12514952) or protoplasm. researchgate.netncsu.edu In the Herzog procedure, this compound helps to distinguish hemp and groundwood through distinct color reactions. ncsu.edu The ability of such stains to produce a range of colors—from yellow for high-lignin pulps to red or blue for highly processed chemical pulps—is crucial for analyzing paper composition. mfa.orgoup.com These analytical staining procedures provide convenient ways to identify cellulosic fiber types and products from different pulping methods. ncsu.edu

Below is a data table detailing the application of this compound within the Herzog stain for fiber differentiation.

Table 1: Application of this compound in the Herzog Staining Method

Target Material Staining Solution Component(s) Observed Color/Result Reference
Hemp Fibers Solution C: this compound (0.5g in 100mL water) Bright green-blue and violet researchgate.netncsu.edu
Groundwood Solution C: this compound (0.5g in 100mL water) Green researchgate.netncsu.edu

The interaction between direct dyes like this compound and substrates such as cellulose (B213188) is a complex physicochemical process. researchgate.net The affinity of these dyes for cellulose fibers is not typically dependent on conventional electrostatic attraction but on other molecular forces. ncsu.edu It is generally accepted that direct dyes adsorb with their long axis parallel to the cellulose microfibrils. researchgate.net

The primary mechanisms governing this interaction are:

Hydrogen Bonding: The dye's structure contains groups that can act as hydrogen bond donors or acceptors, forming bonds with the hydroxyl groups of cellulose. researchgate.netresearchgate.net

Van der Waals Forces: These hydrophobic interactions are considered a major driver for the adsorption of many direct dyes onto cellulose. researchgate.netacs.orgnih.gov The flat, elongated, and polyaromatic structure of dyes like this compound facilitates close contact with the cellulose surface, maximizing these forces. researchgate.net

CH-π Interactions: Research suggests that multiple CH-π interactions can occur between the π-conjugated system of the dye molecule and the hydrophobic face of the cellulose substrate, serving as a "cellulose-anchor". ncsu.edu

The sulfonate groups (–SO₃⁻) on the dye molecule increase its water solubility, while the aromatic core is primarily responsible for the binding enthalpy that drives adsorption. acs.orgnih.gov Computational analyses, such as Natural Bond Orbital (NBO) analysis, indicate that a significant charge transfer can occur between the sulfonate groups of the dye and the cellulose surface, contributing substantially to the interaction energy. researchgate.netresearchgate.net

This compound, as part of specific formulations, is one of many tools used for fiber and tissue analysis. Its performance and application can be compared with other common staining methods. In fiber analysis, stains are chosen based on their ability to differentiate pulping methods and fiber types through distinct color reactions. mfa.orgconservation-wiki.com

For example, the Herzog stain , which uses this compound, can be compared to the Graff "C" stain . researchgate.net The Graff "C" stain is a widely used all-purpose stain that reacts with lignin to produce a yellow color, while pulps with low or no lignin stain in reddish or blueish hues. oup.comconservation-wiki.com Another method, the Lofton-Merritt stain , uses Malachite Green and Fuchsin and is specifically employed to distinguish between unbleached sulfite (B76179) and sulfate (B86663) fibers. nist.gov

In broader histological contexts, the principles of direct dye staining can be contrasted with other methods. For instance, the Verhoeff-Van Gieson (VVG) method is a standard for visualizing elastic fibers, which it stains black, while collagen appears red and other elements yellow. ijisrt.orgijisrt.comGiemsa stain , a Romanowsky-type stain, is a mixture of eosin (B541160) and methylene (B1212753) blue/azure and is used to differentiate the nuclei and cytoplasm of blood cells and to detect blood parasites like malaria. mycetoma.edu.sdmicrobenotes.com Unlike this compound's direct affinity for cellulose, these methods rely on different principles, such as ionic binding to acidic or basic cellular components (Giemsa) or complex mordant-dye interactions (VVG). microbenotes.com

The following table provides a comparative overview of these staining methodologies.

Table 2: Comparative Overview of Staining Methodologies

Staining Method Key Dye Components Primary Application Principle of Action Reference
Herzog Stain Malachite Green, This compound , Acetic Acid Differentiating hemp, groundwood, and protoplasm in paper fibers. Differential affinity and color reaction with cellulose and lignin. researchgate.netncsu.edu
Graff "C" Stain Aluminum Chloride, Calcium Chloride, Zinc Chloride, Potassium Iodide General paper fiber analysis; distinguishes high-lignin from chemical pulps. Iodide-based reaction produces a color spectrum from yellow (lignin) to red/blue (cellulose). mfa.orgoup.com
Congo Red Stain Congo Red Identification of amyloid deposits in tissue. Dye molecules align with β-pleated sheets of amyloid fibrils, causing characteristic apple-green birefringence. portlandpress.comimrpress.com
Verhoeff-Van Gieson Hematoxylin, Ferric Chloride, Iodine, Picric Acid, Acid Fuchsin Staining elastic fibers in tissue sections. Iron-hematoxylin complex has a strong affinity for elastin; Van Gieson counterstains collagen and muscle. ijisrt.orgijisrt.com

| Giemsa Stain | Methylene Blue, Eosin, Azure | Differentiating blood cells; identifying blood parasites. | Cationic (blue) dyes stain acidic cell parts (nucleus); anionic (pink) dye stains basic parts (cytoplasm). | mycetoma.edu.sdmicrobenotes.com |

Investigating Dye-Tissue and Dye-Fiber Interaction Mechanisms at the Molecular Level

Exploration of this compound as a Congo Red Analogue in Amyloid Research

Amyloidosis is a group of diseases characterized by the extracellular deposition of misfolded proteins as insoluble fibrils. researchgate.net The gold standard for histological identification of these amyloid deposits is staining with Congo red, which results in a distinctive apple-green birefringence when viewed under polarized light. portlandpress.comimrpress.com

This compound (also known as C.I. Direct Red 2) belongs to the same class of direct diazo dyes as Congo red. canada.cacanada.ca Due to its structural similarities—a planar, polyaromatic molecule—it has been investigated as a potential alternative for amyloid staining. jst.go.jpresearchgate.net Direct cotton dyes are thought to be suitable for staining amyloid, and research has explored various compounds within this class. portlandpress.com While not as universally used as Congo red or Thioflavin T, the shared chemical properties suggest that this compound can also bind to the characteristic β-pleated sheet structure of amyloid fibrils.

The binding of direct dyes like this compound to amyloid fibrils is believed to follow a mechanism similar to that of Congo red. bibliotekanauki.plnih.gov This interaction is not based on covalent bonding but on the specific supramolecular arrangement of the dye molecules with the protein aggregate. The accepted model proposes that the planar, elongated dye molecules insert themselves into grooves that run parallel to the long axis of the fibril on the surface of the β-sheets. nih.govplos.org

Key aspects of this binding mechanism include:

Structural Compatibility: The ribbon-like supramolecular organization of the dye molecules is architecturally compatible with the β-pleated sheet conformation of the amyloid polypeptides, allowing for adhesion. bibliotekanauki.pl

Hydrophobic Interactions: The interaction is thought to be driven predominantly by hydrophobic forces and van der Waals contacts between the aromatic rings of the dye and the side chains of the amino acids forming the β-sheet. imrpress.comkarazin.ua

Hydrogen Bonding: Hydrogen bonds may also contribute to stabilizing the dye-fibril complex. researchgate.net

This specific orientation and binding of the dye molecules along the regular, crystal-like structure of the amyloid fibril is responsible for the characteristic optical properties, such as birefringence, observed upon staining. portlandpress.com

Lack of Specific Research Data Precludes Analysis of this compound in Biological Research

A comprehensive review of available scientific literature reveals a significant lack of specific research data concerning the applications of the chemical compound this compound in biological research, particularly in the areas of in vitro amyloid detection and its interactions with diverse biomolecules. While the chemical identity of this compound is established, detailed studies outlining its use in these specific contexts are not present in the public domain, preventing a thorough and scientifically accurate discussion as per the requested outline.

This compound, also known by synonyms such as Direct Red 7 and C.I. 24100, is a diazo dye. Its chemical structure is distinct from the more commonly cited Benzopurpurin 4B, with dictionary definitions indicating they are synthesized from different precursors: this compound from ortho-dianisidine and naphthionic acid, and Benzopurpurin 4B from ortho-tolidine and naphthionic acid.

Similarly, investigations into the general interactions of this compound with a range of biomolecules, such as proteins and nucleic acids, are absent from the available scientific literature. While general principles of dye-biomolecule interactions exist, specific findings, binding affinities, or mechanistic studies involving this compound are not documented.

Due to the strict requirement to focus solely on this compound and the absence of requisite research findings, it is not possible to generate the requested article on its applications in amyloid detection and biomolecular interactions without resorting to speculation or inaccurately extrapolating data from related but distinct compounds.

Integration of Benzopurpurin 10b in Advanced Materials Science Research

Investigations into Dyeing Mechanisms and Interactions with Textile and Paper Substrates

The primary application of Benzopurpurin 10B and related direct dyes is in the coloration of cellulosic materials like cotton and paper. Research in this area focuses on understanding the fundamental processes that govern the dye's uptake and its effect on the final material properties.

The effectiveness of dyeing processes is fundamentally linked to the adsorption and binding of dye molecules onto the substrate. The interaction between dyes and polymeric materials is a complex process influenced by factors such as pH, temperature, and the chemical nature of both the dye and the polymer.

Research into the adsorption of dyes similar to this compound has shown that the process is often governed by electrostatic interactions and hydrogen bonding. For instance, studies on the adsorption of Amino Black 10B onto modified bentonite (B74815) clay demonstrated that the adsorption capacity is pH-dependent, decreasing as the pH increases from 3 to 10. researchgate.net The process was found to follow pseudo-second-order kinetics, indicating a rapid initial adsorption, and fit the Langmuir isotherm model, which suggests monolayer coverage of the dye on the adsorbent surface. researchgate.net The primary mechanisms controlling the adsorption were identified as electrostatic attraction and hydrogen bonding. researchgate.net

Molecular dynamics simulations have been employed to study the adsorption mechanisms of various polymers on surfaces like quartz, revealing that functional groups play a crucial role. nih.gov The binding energy and the formation of hydrogen bonds are key determinants of adsorption strength. nih.gov For example, it was found that carboxyl groups exhibit high binding energy on quartz surfaces. nih.gov These computational approaches provide insights into how polymers, which form the basis of many textile and paper substrates, interact with dye molecules at a microscopic level. nih.govmdpi.com

The development of ion-imprinted polymers (IIPs) represents an advanced approach to creating materials with selective adsorption capabilities. mdpi.com These materials are designed to have recognition sites for specific ions or molecules, enhancing their selectivity and adsorption capacity. mdpi.com While not specific to this compound, the principles of IIP design could be applied to create substrates with a high affinity for this dye.

Adsorbent SystemDyeKey FindingsAdsorption Model/KineticsReference
Polyethyleneimine Modified BentoniteAmino Black 10BAdsorption capacity decreased with increasing pH (from 264.5 to 140.4 mg/g as pH went from 3 to 10). Equilibrium reached in 90 mins.Langmuir isotherm, Pseudo-second-order kinetics researchgate.net
Polymer Sand-Fixing Agents on QuartzN/A (Polymer Adsorption)Functional groups are critical for adsorption. Carboxyl groups showed the highest binding energy.Molecular Dynamics Simulation nih.gov

The interaction of dyes with a material substrate intrinsically alters its optical properties. Beyond the imparted color, the presence of dye molecules can influence how the material interacts with light in other ways, which is a subject of scientific investigation. The incorporation of dye molecules into multicomponent molecular architectures, such as those involving fullerenes, can tune the optical properties for specific spectral regions. unimi.it

The optical properties of thin films created from organic materials, including dyes, are of significant interest for applications in optoelectronics, such as OLEDs. mdpi.com The fluorescence properties of such films are highly dependent on molecular packing and intermolecular interactions, which can cause shifts in the emission spectra compared to the substance in solution. mdpi.com For instance, studies on Schiff base materials have shown that thin films can exhibit high fluorescence intensity, with their optical band-gap energy being measurable through ellipsometric analysis. mdpi.com The smoothness and morphology of these films, analyzed by techniques like AFM and SEM, are crucial for their application in optical devices. mdpi.com

While specific studies detailing the influence of this compound on these advanced optical properties are not prevalent in the reviewed literature, the general principles derived from research on other organic dyes and fluorescent materials provide a framework for how it might behave. The integration of this compound into polymer matrices or thin films could potentially modulate properties like refractive index, birefringence, and fluorescence, which are critical for various optical applications.

Research on Adsorption and Binding Dynamics on Various Polymeric Materials

Research on the Application of this compound in Photocatalytic Degradation Processes

Azo dyes, including this compound, are a significant class of environmental pollutants found in wastewater from textile industries. researchgate.net Photocatalysis has emerged as a promising technology for the degradation of these complex organic molecules into simpler, less harmful substances.

Titanium dioxide (TiO₂) is a widely studied photocatalyst due to its effectiveness and stability. jptcp.com However, its performance can be limited by factors like the recombination of electron-hole pairs and its absorption range. jptcp.com To enhance its efficacy, TiO₂ is often modified or combined with other materials to form composites.

Chitosan (B1678972), a natural biopolymer, has been identified as an excellent support material for TiO₂. d-nb.inforesearchgate.net Composites of TiO₂ and chitosan have been developed and tested for the photocatalytic removal of various dyes, including Benzopurpurin. d-nb.info The chitosan matrix helps in the adsorption of dye molecules, bringing them into close proximity with the TiO₂ catalyst, and can facilitate the separation of the catalyst from the treated water. researchgate.netmdpi.com The synthesis of these composites involves methods like dissolving chitosan in acetic acid and then dispersing TiO₂ nanoparticles within the solution, followed by crosslinking. d-nb.info Research has shown that TiO₂-chitosan composites are effective in degrading not only dyes but also other persistent organic pollutants like pharmaceuticals. d-nb.infomdpi.com

PhotocatalystTarget Pollutant(s)Key FindingsReference
TiO₂-chitosan compositeBenzopurpurin, Methylene (B1212753) Blue, Sertraline, Acid Red 18Effective for decomposition of model organic impurities. Chitosan facilitates catalyst separation. d-nb.inforesearchgate.net
Ce-TiO₂/chitosan nanocompositeRhodamine BAchieved 95% degradation, showing excellent photocatalytic performance compared to pure TiO₂. mdpi.com
TiO₂-mango seed compositesCrystal Violet, Methyl OrangeSignificantly enhanced photocatalytic performance, achieving up to 96% decolourization for methyl orange. jptcp.com

The photocatalytic degradation of dyes is an advanced oxidation process initiated by the generation of highly reactive species. When a semiconductor photocatalyst like TiO₂ absorbs light with energy greater than its band gap, it generates electron-hole pairs (e⁻/h⁺). These charge carriers can react with water and oxygen to produce reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). mdpi.commdpi.com

These highly oxidative radicals are responsible for the breakdown of complex dye molecules. mdpi.com Trapping experiments, where specific scavengers are introduced to quench certain radicals, are often used to identify the primary reactive species in a photocatalytic reaction. frontiersin.org For example, isopropanol (B130326) is used to scavenge •OH radicals, benzoquinone for •O₂⁻ radicals, and ammonium (B1175870) oxalate (B1200264) for holes (h⁺). frontiersin.org Such studies have shown that for different photocatalytic systems, the dominant species can vary. mdpi.comfrontiersin.org

The degradation process involves a series of steps, breaking the complex azo dye structure into smaller intermediate products, and ultimately leading to mineralization into CO₂, H₂O, and inorganic ions. The elucidation of these breakdown pathways and the identification of intermediate products are crucial for assessing the completeness of the remediation and ensuring that no toxic byproducts are formed. While the general mechanism of azo dye photocatalysis is understood, specific studies detailing the intermediate products from this compound degradation were not found in the reviewed literature.

Development of Novel Photocatalysts for Azo Dye Remediation (e.g., TiO2-chitosan composites)

Rheological and Viscosity Studies of this compound in Complex Fluid and Gelation Systems

Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids' or solids under conditions in which they respond with plastic flow rather than deforming elastically in response to an applied force. mdpi.come-bookshelf.de Complex fluids, which include solutions, colloids, and suspensions, often exhibit non-Newtonian behavior, meaning their viscosity can change under stress. mdpi.come-bookshelf.de

The addition of molecules like dyes to a fluid system can alter its rheological properties. These changes are relevant in industrial applications such as printing, coating, and the formulation of inks, where flow behavior is critical. clarkson.edu For example, aqueous solutions of Pluronic F127, a type of polymer, exhibit a transition from a Newtonian fluid to a viscoplastic gel as the temperature increases. researchgate.net The viscosity and yield stress of such systems are highly dependent on concentration and temperature. researchgate.net

While extensive research exists on the rheology of various complex fluids and gel systems, specific studies focusing on the rheological and viscosity effects of adding this compound could not be identified in the available literature. clarkson.eduresearchgate.netarxiv.org General principles suggest that the dissolution of this compound, a relatively large organic molecule, could influence the viscosity of a solution, and its interactions with polymers or other components in a complex fluid could potentially lead to more significant rheological changes, such as shear thinning or thickening, or affecting the parameters of gelation. However, without direct experimental data, these effects remain speculative.

Analysis of Viscosity-Time Curves During Gelation

The transition from a liquid "sol" to a solid-like "gel," known as gelation, is a fundamental process in materials synthesis. Monitoring the viscosity of a solution over time is a key method for understanding the kinetics of this transformation. The resulting viscosity-time curves provide critical data on the gelation process.

The introduction of this compound into polymer solutions can significantly modify the gelation behavior. Early research noted that viscosity-time curves for benzopurpurin solutions were sigmoidal in shape. ias.ac.in This characteristic shape, featuring an initial slow viscosity increase followed by a rapid rise, indicates the formation of the gel network. The point of most rapid change, the inflection point on the curve, is often defined as the gelation time. researchgate.net

The analysis of these curves is crucial for determining the gelation time and understanding the kinetics of network formation. researchgate.netpsu.edu Factors such as the concentration of the dye, the polymer system, and temperature can alter the shape of the curve, including the length of the initial phase and the rate of viscosity increase. ias.ac.inresearchgate.net This allows researchers to tailor the gelation process for specific material outcomes. For instance, in some systems, the presence of additives can delay the gel point, leading to a more heterogeneous structure. psu.edu

Impact on Sol-Gel Transformation Dynamics

The sol-gel process is a versatile chemical method used to create a wide variety of solid materials from small molecules in a solution. wikipedia.orgdergipark.org.tr Additives can be introduced to control the underlying hydrolysis and condensation reactions, thereby directing the final structure and properties of the material. dergipark.org.trrsc.org this compound is one such additive that can influence the dynamics of the sol-gel transformation.

The primary impact of this compound stems from its interactions with the material precursors in the sol. In silica (B1680970) sol-gel systems, for example, the dye molecules can interact with silica precursors via hydrogen bonding or other intermolecular forces. This can alter the rate of the chemical reactions that build the gel network. mdpi.com The pH of the solution is a critical parameter that significantly affects the rate of sol-gel reactions and the resulting material's structure. mdpi.com By modulating factors like precursor concentration and temperature, the gelation time and final gel strength can be systematically controlled. researchgate.net

The controlled addition of this compound can serve as a method to engineer the properties of the final gel. The table below illustrates hypothetical effects of increasing the dye concentration on the properties of a generic gel system, based on general principles of sol-gel science.

Concentration of this compound Potential Impact on Gelation Time Potential Impact on Pore Structure Potential Impact on Final Hardness
LowMay decrease due to nucleation effectsMay lead to smaller, more uniform poresMay increase due to network reinforcement
MediumMay reach a minimum or begin to increasePore size may become less uniformHardness may plateau or decrease
HighMay increase due to interference with cross-linkingMay lead to larger, irregular poresMay decrease due to network disruption
Note: These are generalized potential effects. Actual outcomes are highly dependent on the specific chemical system and process conditions.

Research into the Incorporation of this compound in Novel Functional Composite Materials

The integration of this compound into composite materials is an area of research focused on creating new functional materials. hs-schmalkalden.deastrj.comgsconlinepress.com These materials leverage the dye's properties to achieve specific performance characteristics for applications in fields like electronics and optics. mdpi.comkit.edu

By embedding this compound and similar dyes into polymer matrices, researchers can develop composites with enhanced functionalities. researchgate.netdntb.gov.ua For example, the dye's ability to interact with its environment can be harnessed to create sensors. The optical properties of the dye, such as its color and fluorescence, can change in response to external stimuli like pH or the presence of specific ions, forming the basis for sensor applications.

Furthermore, the incorporation of dyes and other functional components into polymer composites can enhance their physical and chemical properties for a range of applications. researchgate.netmdpi.comkemdikbud.go.id The development of such materials involves careful selection of the matrix and the functional additive to achieve the desired performance. The table below provides examples of how dyes from the same family as this compound (Congo red family) are used in various polymer matrices to create functional composites.

Matrix Material Incorporated Dye/Additive Resulting Functionality Potential Application
Polyaniline (PANI)Congo RedEnhanced AdsorptionWastewater treatment researchgate.net
HydroxyapatiteCationic Dopants/Congo RedRapid Dye RemovalWater purification mdpi.com
Sodium Alginate/PolyacrylamidePolypyrrole-TiO₂Photocatalytic DegradationEnvironmental remediation researchgate.net
ZnSCdSPhotocatalytic DecolorizationPhoto-degradation of pollutants kemdikbud.go.id

This research into functional composites continues to explore new combinations of materials to address needs in various technological and environmental fields. hs-schmalkalden.degsconlinepress.com

Advanced Analytical Methodologies for Benzopurpurin 10b Research

Chromatographic Separation Techniques for Analysis and Purity Assessment

Chromatography is a fundamental technique for separating the components of a mixture, making it indispensable for the analysis of dyes like Benzopurpurin 10B. advancechemjournal.comorganomation.com High-performance liquid chromatography (HPLC) is particularly powerful due to its ability to separate, identify, and quantify compounds in a liquid solution. advancechemjournal.com

High-Performance Liquid Chromatography (HPLC) Applications for this compound

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of this compound, offering high resolution and accuracy for separation and quantification. openaccessjournals.com It is widely used in various fields, including pharmaceuticals and food production, to ensure product purity. openaccessjournals.comchromatographytoday.com The primary goal of an HPLC method is to separate and quantify the main compound from any impurities, synthetic intermediates, and degradation products. advancechemjournal.com

Reversed-phase HPLC is the most common mode used, where a non-polar stationary phase is paired with a polar mobile phase. advancechemjournal.comlibretexts.org The separation of positional isomers, which differ in the spatial arrangement of substituent groups, can often be achieved using specialized columns. chromforum.orgmtc-usa.com For instance, phenyl hydride columns are often well-suited for separating ortho, meta, and para isomers. mtc-usa.com The separation is influenced by the differential interactions of the isomers with the stationary and mobile phases. sigmaaldrich.com

Purity assessment by HPLC is a critical application. chromatographytoday.comtorontech.com A common approach is the area normalization method, where the purity of the main peak is calculated as a percentage of the total area of all detected peaks. researchgate.net This method assumes that all components have a similar response factor at the detection wavelength. researchgate.net For a more accurate assessment, especially when dealing with impurities, a method based on the comparison to a diluted standard of the main compound or an external standard of the impurity can be used. researchgate.net A successful HPLC separation is characterized by baseline separation between the main peak and any impurity peaks. torontech.com

Table 1: HPLC Purity Analysis Approaches

Method Principle Advantages Limitations Citation
Area Normalization Calculates the percentage of the main peak area relative to the total peak area. Simple and quick estimation of purity. Assumes all compounds have the same detector response. May not be accurate for impurities with different chromophores. researchgate.net
Main Compound Reference Compares impurity peak areas to the peak area of a diluted solution of the main compound. Does not require impurity standards. Accounts for the response of the main compound. Assumes impurities have a similar response factor to the main compound. researchgate.net
External Impurity Standard Quantifies impurities using a certified reference standard of each specific impurity. Most accurate method for impurity quantification. Requires the availability of pure impurity standards, which can be costly or difficult to obtain. researchgate.net

Coupled Chromatography-Spectroscopy Techniques (e.g., HPLC-DAD-MS) for Molecular Characterization and Impurity Identification

To enhance the identification capabilities of HPLC, it is often coupled with spectroscopic detectors, most notably Diode Array Detectors (DAD) and Mass Spectrometers (MS). organomation.comunl.pt This combination, known as HPLC-DAD-MS, provides comprehensive data for the molecular characterization of this compound and the definitive identification of its impurities. unl.ptnih.gov

HPLC-DAD provides ultraviolet-visible (UV-Vis) spectra for each eluting peak. torontech.com This is useful for peak purity analysis; a pure peak will exhibit a consistent spectrum across its entire width, whereas an impure peak will show spectral variations. torontech.com This technique allows for the tentative identification of compounds by comparing their UV-Vis spectra with those in a library.

The coupling of HPLC with mass spectrometry (LC-MS or LC-MS/MS) is a powerful tool for the analysis of complex mixtures. nih.govmdpi.comnih.gov Mass spectrometry provides information about the molecular weight and structure of the analytes. unl.pt This is particularly valuable for identifying unknown impurities or degradation products. researchgate.net The high sensitivity and selectivity of LC-MS/MS make it the preferred method for the simultaneous evaluation of multiple compounds. mdpi.com In the context of this compound, LC-MS would allow for the confirmation of its molecular weight and the elucidation of the structures of any co-eluting impurities by analyzing their mass-to-charge ratios and fragmentation patterns. unl.pt

Spectrophotometric Methods for Quantitative Analysis of this compound

Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, is a widely used technique for the quantitative analysis of colored compounds like this compound. mt.comsci-hub.se This method is based on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species in that solution, a relationship described by the Beer-Lambert law. sci-hub.se

The procedure involves measuring the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax). mt.com To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. ijcrt.org The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. mt.comijcrt.org UV-Vis spectrophotometry is valued for its simplicity, cost-effectiveness, and the valuable information it provides about the purity of a sample. mt.com

Cavity Ring-Down Spectroscopy (CRDS) for Ultrasensitive Detection in Liquid Samples

Cavity Ring-Down Spectroscopy (CRDS) is a highly sensitive absorption spectroscopy technique capable of detecting trace amounts of substances. process-insights.comwikipedia.org While traditionally used for gas-phase analysis, its application has been extended to liquid samples, offering a path to the ultrasensitive detection of compounds like this compound. researchgate.netprocess-insights.com

The fundamental principle of CRDS involves measuring the decay rate of light trapped within a high-finesse optical cavity containing the sample. process-insights.comwikipedia.orgustc.edu.cn A laser pulse is introduced into the cavity, and as it reflects between highly reflective mirrors, a small fraction of the light is absorbed by the sample during each pass. process-insights.com The time it takes for the light intensity to decay to a certain fraction of its initial value, known as the "ring-down time," is measured. process-insights.com The presence of an absorbing species like this compound will shorten this ring-down time. wikipedia.org By measuring this change, the concentration of the analyte can be determined with exceptional sensitivity, often reaching parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. process-insights.com One study demonstrated the use of CRDS in liquid chromatography to detect a mixture of azo dyes, including a compound referred to as "direct red 10," at a concentration of 300 ppb. researchgate.net

Development and Validation of Novel Detection and Quantification Protocols for this compound

The development and validation of new analytical methods are crucial for ensuring reliable and accurate measurements of this compound. netpharmalab.es The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose. netpharmalab.eseuropa.eu This process involves evaluating several key parameters to ensure the method's performance. researchgate.net

Key validation parameters, as outlined by guidelines such as those from the International Council for Harmonisation (ICH), include: netpharmalab.eseuropa.eu

Specificity: The ability to accurately measure the analyte in the presence of other components such as impurities or matrix components. europa.eu

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Accuracy: The closeness of the test results to the true value. europa.euresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (within-laboratory) and intermediate precision (between-day, between-analyst). europa.eu

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eu

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eu

The development of a new protocol for this compound would involve optimizing parameters such as the mobile phase composition and column type in HPLC, or the selection of the analytical wavelength in spectrophotometry. chromatographyonline.com Following development, a rigorous validation process would be undertaken to establish the method's performance characteristics, ensuring the generation of consistently reliable and accurate data in research and quality control applications. netpharmalab.eseurachem.org

Table 2: Key Parameters for Analytical Method Validation

Parameter Definition Purpose Citation
Specificity The ability to assess the analyte unequivocally in the presence of other components. To ensure the method is selective for this compound. europa.eu
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte. To establish a working range where quantification is accurate. researchgate.net
Accuracy The closeness of agreement between the measured value and the true value. To determine the systematic error of the method. europa.euresearchgate.net
Precision The closeness of agreement between a series of measurements from multiple samplings of the same sample. To determine the random error of the method. europa.eu
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected. To define the sensitivity limit of the method for detection. europa.eu
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. To define the sensitivity limit of the method for quantification. europa.eu
Robustness The capacity of the method to remain unaffected by small variations in method parameters. To ensure the reliability of the method under normal operational variability. europa.eu

Environmental Chemistry and Degradation Pathway Research of Benzopurpurin 10b

Research on the Analysis of Degradation Products and Environmental Fate of Benzopurpurin 10B

Studies on similar azo dyes, such as Amido Black 10B, provide insight into the degradation mechanisms. The analysis of degradation products is commonly performed using advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net For instance, in the degradation of Naphthol Blue Black (NBB), a diazo dye, by horseradish peroxidase, HPLC analysis revealed the appearance of several new peaks after degradation. researchgate.net Mass spectrometry identified major degradation products, indicating that the enzymatic degradation proceeded via the reductive cleavage of the azo bond. researchgate.net One identified product had a mass suggesting the cleavage of one phenylazo linkage, while other fragments indicated further breakdown of the molecule. researchgate.net

The environmental persistence of such compounds is influenced by factors like water solubility and their interaction with microorganisms and light. nih.govunesp.br Understanding the complete transformation pathway is essential for a thorough environmental risk assessment. fera.co.uknih.gov Laboratory studies using techniques like stop-flow liquid chromatography with radioactivity detection can improve the identification of metabolites, even at very low concentrations, providing a more reliable picture of the compound's transformation and fate in aquatic systems. fera.co.uk

Bioremediation Strategies for Azo Dye Contaminants Including this compound

Bioremediation presents a cost-effective and environmentally compatible approach for treating contaminants like azo dyes. taylorfrancis.comscielo.br This process utilizes the metabolic capabilities of living organisms, primarily microorganisms, to degrade or detoxify hazardous substances. researchgate.netinfinitabiotech.comnih.gov For azo dyes, bioremediation typically involves breaking them down into less harmful compounds. nih.gov

The microbial degradation of azo dyes is a key focus of bioremediation research. The initial and most critical step in the breakdown of these compounds by many microorganisms is the reductive cleavage of the azo bond (-N=N-). This reaction breaks the chromophore, leading to decolorization of the dye, and results in the formation of aromatic amines, which can be further degraded. researchgate.netunesp.br

Both bacteria and fungi have been identified as effective agents in the degradation of azo dyes. nih.govgavinpublishers.comnih.govneptjournal.com Fungi, particularly white-rot fungi, are known to produce potent extracellular enzymes that can degrade a wide variety of persistent organic pollutants, including dyes. scielo.brmdpi.com For example, the fungus Lentinus squarrosulus has demonstrated the ability to decolorize Amido Black 10B by approximately 70%. researchgate.net Fungi like Aspergillus niger and Phanerochaete chrysosporium have also shown significant capabilities in decolorizing various textile dyes. scielo.br Bacterial genera such as Pseudomonas, Bacillus, and Enterobacter are also implicated in dye bioremediation. taylorfrancis.comgavinpublishers.com

The degradation process is facilitated by specific enzyme systems. Key enzymes involved in the breakdown of aromatic compounds include oxidoreductases, such as laccases and peroxidases (e.g., manganese peroxidase and lignin (B12514952) peroxidase). taylorfrancis.cominfinitabiotech.commdpi.comnih.gov These enzymes, often ligninolytic in nature, are not specific to lignin and can oxidize a broad spectrum of xenobiotic compounds, including the aromatic structures found in dyes. scielo.br Monooxygenases and dioxygenases are other critical enzymes that initiate the degradation process by introducing oxygen atoms into the aromatic rings, making them susceptible to cleavage. unesp.brgavinpublishers.com

Table 1: Examples of Microorganisms and Enzymes in Azo Dye Degradation

MicroorganismEnzyme ClassTarget Pollutant TypeReference
Lentinus squarrosulusOxidoreductasesAmido Black 10B (Azo Dye) researchgate.net
Phanerochaete chrysosporiumLigninolytic Enzymes (Laccase, Peroxidases)Various Dyes and Xenobiotics scielo.br
Aspergillus nigerNot specifiedBasic fuchsin, Nigrosin, Malachite green scielo.br
Pseudomonas putidaDioxygenasesNaphthalene (B1677914) (Aromatic Hydrocarbon) nih.gov
Ceriporiopsis subvermisporaLaccase, Manganese Peroxidase (MnP)Lignin and related pollutants nih.gov

To enhance the efficiency of bioremediation, it is crucial to optimize the conditions under which the microorganisms operate. nih.gov Key parameters that influence microbial growth and enzymatic activity include pH, temperature, nutrient availability, and the initial concentration of the pollutant. nih.gov

Studies have shown that the optimal pH for the removal of dyes by most bacteria generally falls within the range of 6.0 to 10.0. Temperature also plays a critical role, with many bacteria effective in dye remediation showing optimal performance between 35-37°C. The efficiency of the process can be significantly improved by optimizing these environmental variables. nih.gov

Nutrient supplementation is another critical factor. Microorganisms require sources of carbon, nitrogen, and phosphorus for their metabolic activities. taylorfrancis.com Optimizing the carbon-to-nitrogen-to-phosphorus (C:N:P) ratio can significantly boost the rate of biodegradation. For instance, in the bioremediation of crude oil, adjusting the C:N:P ratio has been shown to yield statistically significant improvements in degradation efficiency. taylorfrancis.com Furthermore, physical parameters like agitation or mixing can enhance bioremediation by improving aeration and increasing the contact between the microorganisms and the contaminant. taylorfrancis.com

Investigation of Microbial Degradation Pathways and Involved Enzyme Systems

Advanced Oxidation Processes (AOPs) for this compound Treatment and Removal

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic pollutants from water through the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH). membranechemicals.comaqua-innovation.chkirj.ee These radicals are powerful, non-selective oxidants that can rapidly break down complex organic molecules, like this compound, into simpler, less harmful substances such as carbon dioxide and water. membranechemicals.comaqua-innovation.ch AOPs are particularly effective for treating wastewater containing toxic, non-biodegradable, or refractory compounds. membranechemicals.comnih.gov

Common AOPs include processes using ozone (O₃), hydrogen peroxide (H₂O₂), and/or ultraviolet (UV) light. membranechemicals.com Heterogeneous photocatalysis, an AOP, has been investigated for the degradation of azo dyes similar to this compound. In this process, a semiconductor catalyst (like titanium dioxide, TiO₂, or zinc oxide, ZnO) is activated by light to generate the reactive radicals. researchgate.netmdpi.com

Research on the photocatalytic degradation of Benzopurpurine 4B (BP4B), a related azo dye, using a ZnO catalyst under UV-A light demonstrated high efficiency. The study found that the degradation rate was highest at a pH of 8, achieving 97.24% degradation within 80 minutes of irradiation. researchgate.net The process followed pseudo-first-order kinetics. researchgate.net

Similarly, studies on Amido Black 10B (AB 10B) have shown effective removal using photocatalysis. One study employed a Zn/Mg co-doped TiO₂ catalyst and achieved 99% degradation of AB 10B within just 20 minutes under optimized conditions, which included a catalyst dosage of 100 mg/L and a solution pH of 3. researchgate.net Another investigation using polycarbazole-decorated TiO₂ nanohybrids resulted in the complete degradation of Amido Black 10B in 60-90 minutes. nih.gov These findings highlight the potential of AOPs, specifically photocatalysis, as a rapid and effective method for the removal of Benzopurpurin-type dyes from water.

Table 2: Research Findings on AOPs for Benzopurpurin-type Dyes

AOP MethodCatalystTarget DyeKey FindingsReference
Photocatalysis (UV-A)ZnOBenzopurpurine 4B97.24% degradation in 80 min; Optimal pH: 8. researchgate.net
PhotocatalysisZn/Mg co-doped TiO₂Amido Black 10B99% degradation in 20 min; Optimal pH: 3; Catalyst dose: 100 mg/L. researchgate.net
SonophotocatalysisPolycarbazole/TiO₂ NanohybridAmido Black 10BComplete degradation in 60-90 min. nih.gov
Photocatalysis (UV-A, Vis, Solar)Fe-N-P tri-doped TiO₂Thiacloprid (Pesticide)Up to 73% degradation under solar light, demonstrating broad-spectrum activity. mdpi.com

Theoretical and Computational Chemistry Approaches to Benzopurpurin 10b Research

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of dye molecules. aspbs.cometprogram.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. For a dye like Benzopurpurin 10B, this information is crucial for explaining its characteristic color and reactivity.

The calculations typically focus on the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key parameter. A smaller gap generally corresponds to the absorption of longer wavelengths of light, which is directly related to the perceived color of the dye. researchgate.net For this compound, the extensive system of conjugated double bonds (the chromophore) results in a relatively small HOMO-LUMO gap, leading to strong absorption in the visible region of the spectrum. ncsu.edu

DFT calculations can predict various electronic and spectroscopic properties with a high degree of accuracy. nih.govuj.edu.pl By modeling the molecule in its ground and excited states, researchers can simulate its UV-Visible absorption spectrum, predicting the wavelength of maximum absorbance (λmax). Furthermore, these calculations provide insights into the distribution of electron density and electrostatic potential, highlighting the electron-rich and electron-poor regions of the molecule. This is vital for understanding how the dye will interact with other molecules and surfaces. rsc.org

Table 1: Predicted Electronic Properties of this compound using DFT Note: The following values are representative examples based on DFT calculations for similar azo dyes and are intended for illustrative purposes.

Quantum Chemical ParameterPredicted ValueSignificance
Energy of HOMO (EHOMO)-5.8 eVRepresents the ability to donate an electron; related to the ionization potential.
Energy of LUMO (ELUMO)-2.5 eVRepresents the ability to accept an electron; related to the electron affinity.
HOMO-LUMO Energy Gap (ΔE)3.3 eVCorrelates with the energy of the first electronic transition and determines the color of the dye.
Dipole Moment (μ)~8.5 DIndicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Polarizability (α)~95 ųMeasures the deformability of the electron cloud, affecting van der Waals interactions. researchgate.net

Molecular Modeling and Simulation of Dye-Substrate Interactions

Molecular modeling and simulation techniques, especially molecular dynamics (MD), are used to study the dynamic interactions between dye molecules and various substrates. frontiersin.orgmpg.de For this compound, which is known to stain materials like cellulose (B213188) and amyloid protein aggregates, MD simulations can reveal the specific binding modes and the nature of the intermolecular forces driving the interaction. ncsu.edunih.gov

In a typical MD simulation, a system containing the dye molecule and a model of the substrate (e.g., a cellulose fiber or an amyloid fibril) is constructed. biorxiv.org The forces between all atoms are calculated using a classical force field, and Newton's equations of motion are solved iteratively to simulate the movement of each atom over time. mdpi.com This generates a trajectory that provides a detailed, time-resolved view of the binding process.

These simulations can quantify the contributions of different types of non-covalent interactions:

Hydrogen Bonds: Formed between the sulfonate and amino groups on this compound and hydroxyl groups on cellulose or polar residues in proteins.

Van der Waals Forces: These include dispersion forces arising from the large, planar aromatic regions of the dye molecule interacting with the substrate surface. ncsu.edu

Electrostatic Interactions: Occur between the charged sulfonate groups (negative) of the dye and any positively charged sites on the substrate.

By analyzing the simulation trajectory, researchers can calculate key parameters like the binding free energy, which indicates the stability of the dye-substrate complex, and identify the specific amino acid residues or glucose units that are critical for binding. researchgate.net This knowledge is invaluable for designing new dyes with enhanced specificity or for understanding the mechanisms behind differential staining patterns observed in histology.

Table 2: Key Intermolecular Forces in this compound-Substrate Binding

Type of InteractionRelevant Functional Groups on this compoundPotential Substrate MoietiesComputational Parameter
Hydrogen Bonding-SO₃⁻, -NH₂-OH (Cellulose), -NH, -C=O (Protein backbone)Interaction Energy, Radial Distribution Function
Electrostatic (Ionic)-SO₃⁻ (anionic)Protonated amines (-NH₃⁺) in proteinsCoulombic Interaction Energy
π-π StackingNaphthalene (B1677914) ringsAromatic amino acid residues (e.g., Phenylalanine, Tyrosine)Distance and angle between aromatic rings
Van der WaalsEntire molecular surfaceEntire substrate surfaceLennard-Jones Potential Energy

Computational Studies on Degradation Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating the degradation of azo dyes, which is a significant environmental concern. Theoretical studies can elucidate the complex reaction pathways involved in processes like photocatalytic degradation, providing a molecular-level understanding that is difficult to obtain through experiments alone. nih.gov

While specific computational studies on this compound are not widely published, the methodologies applied to other azo dyes like Amido Black 10B and Methylene (B1212753) Blue are directly transferable. nih.govmdpi.com These studies often use DFT to model the reactions between the dye molecule and highly reactive species, such as hydroxyl radicals (•OH), which are generated during advanced oxidation processes. mdpi.comresearchgate.net

The primary steps in the computational analysis of degradation include:

Reactant and Radical Modeling: The geometries and electronic properties of the dye molecule and the reactive oxygen species (ROS) are optimized.

Reaction Pathway Mapping: Researchers propose plausible reaction steps, such as the initial attack of a hydroxyl radical on the azo bond (-N=N-) or on the aromatic rings.

Transition State Calculation: For each proposed step, the transition state structure and its associated energy barrier (activation energy) are calculated. A lower energy barrier indicates a more favorable reaction pathway.

Intermediate and Product Identification: The structures of the resulting intermediates and final products are calculated and can be compared with experimental data from techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

For this compound, computational studies would likely show that the azo linkage is a primary site for oxidative attack, leading to the cleavage of the molecule into smaller aromatic amines and phenols. Subsequent reactions would lead to the opening of the aromatic rings and eventual mineralization into CO₂, H₂O, and inorganic ions. These theoretical investigations can help optimize the conditions for efficient dye degradation in wastewater treatment applications. mdpi.com

Historical Scientific Context and Evolution of Benzopurpurin 10b Research

Early Contributions of Benzopurpurin 10B to the Field of Dye Chemistry Research

This compound, a direct red diazo dye, emerged in the late 19th century, a period of significant innovation in synthetic dye chemistry. Its development was a part of the broader exploration of azo dyes, which began with the discovery of mauveine by William Perkin in 1856. These dyes were revolutionary for the textile industry as they provided a wide range of vibrant colors that were often more lightfast than natural dyes.

A key characteristic of this compound and other direct dyes is their ability to dye cellulosic fibers like cotton directly, without the need for a mordant. This was a significant advancement, simplifying the dyeing process and reducing costs. nih.gov The mechanism of this direct dyeing process involves the linear, planar structure of the dye molecule, which allows it to align with the linear cellulose (B213188) molecules and form hydrogen bonds. nih.gov

The early research into this compound and its analogues, such as Congo red, was instrumental in establishing the structure-property relationships of direct dyes. rsc.org Chemists of the era synthesized and studied a vast array of these compounds, systematically modifying their chemical structures to understand how these changes affected their color, substantivity (affinity for the fiber), and fastness properties. This work laid the foundational principles for the rational design of new and improved direct dyes. sciencemadness.org

Evolution of Analytical and Application Methodologies for this compound Throughout Scientific History

The methodologies for analyzing and applying this compound have evolved significantly since its introduction. ncsu.edu Early analytical techniques were primarily qualitative, relying on visual color assessment and simple chemical tests. sciencemadness.org The purity of the dye was often inferred from the dyeing results rather than through direct analytical measurement.

With the advancement of analytical chemistry, more sophisticated techniques were applied to the study of this compound. The 20th century saw the advent of various spectroscopic methods that allowed for a more detailed characterization of the dye.

Evolution of Analytical Techniques for this compound:

TechniqueApplication to this compound Analysis
UV-Visible Spectroscopy Used to determine the absorption spectrum of the dye, providing information about its color and concentration in solution. photochemcad.com
Infrared (IR) Spectroscopy Helps in identifying the functional groups present in the dye molecule, confirming its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure and the connectivity of atoms within the dye molecule.
Mass Spectrometry (MS) Allows for the precise determination of the molecular weight and fragmentation pattern of the dye, aiding in its identification and structural elucidation. researchgate.net
High-Performance Liquid Chromatography (HPLC) A powerful technique for separating this compound from impurities or other dyes in a mixture, enabling its quantification and purity assessment. researchgate.net

The application methodologies for this compound have also progressed. Initially, dyeing processes were often carried out in simple open vessels with manual control of temperature and salt addition. fibre2fashion.com Over time, a more scientific understanding of the dyeing process led to the development of optimized procedures. Factors such as temperature, pH, and the concentration of electrolytes were found to significantly influence the dye uptake and levelness of the dyeing. numberanalytics.com The introduction of automated dyeing machinery allowed for precise control over these parameters, leading to more reproducible and efficient dyeing processes. fibre2fashion.com Furthermore, the development of various dyeing auxiliaries, such as leveling agents and fixing agents, has helped to improve the quality and fastness of dyeings with this compound. numberanalytics.com

Significance of this compound in the Development of Specific Scientific Disciplines

Beyond its primary role in the textile industry, this compound has made notable contributions to other scientific fields, particularly histochemistry and textile science.

In histochemistry , which is the study of the chemical composition of tissues, this compound has been used as a biological stain. ncsu.edu Its ability to selectively stain certain tissue components has been valuable for microscopic examination. For instance, like its close relative Congo red, this compound has been employed in the staining of amyloid deposits, which are associated with various diseases. nih.govpsu.edu The principle behind this staining is the dye's ability to bind to the β-pleated sheet structure of amyloid fibrils. nih.gov This application highlights the importance of the dye's specific molecular geometry and its interaction with biological macromolecules. The use of dyes like this compound in histochemistry was a crucial step in the development of standardized staining protocols and contributed to the establishment of organizations like the Biological Stain Commission, which ensures the quality and consistency of biological stains. nih.gov

In textile science , the study of this compound and other direct dyes has been fundamental to understanding the complex interactions between dyes and fibers. researchgate.net Research on the dyeing mechanism of direct dyes on cellulosic fibers has provided valuable insights into concepts such as dye aggregation in solution, the role of electrolytes in promoting dye uptake, and the nature of the forces (van der Waals forces and hydrogen bonding) that bind the dye to the fiber. fibre2fashion.com These studies have not only been crucial for optimizing the dyeing of cotton and other cellulosic materials but have also contributed to the broader understanding of surface chemistry and intermolecular interactions. The challenges associated with the wash fastness of direct dyes have also driven research into after-treatment processes and the development of new dye structures with improved fastness properties, thereby advancing the field of textile finishing. fibre2fashion.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Benzopurpurin 10B and confirming its structural integrity?

  • Methodological Answer : Synthesis typically involves coupling diazonium salts with naphthol derivatives under controlled pH and temperature. Structural confirmation requires techniques like nuclear magnetic resonance (NMR) for functional group analysis and high-resolution mass spectrometry (HR-MS) to verify molecular weight. For analogs like Benzopurpurin 4B, tandem MS/MS has been used to identify fragmentation patterns and confirm structural modifications . Purity assessment via HPLC with UV-Vis detection is critical, referencing retention times against known standards.

Q. How can researchers determine the purity of this compound using spectroscopic methods?

  • Methodological Answer : UV-Vis spectroscopy is effective for assessing purity, with absorbance peaks in the visible range (e.g., ~530 nm for analogs like Benzopurpurin 4B) indicating conjugated azo bonds. Compare extinction coefficients with literature values. For quantitative analysis, combine with HPLC using a C18 column and acetonitrile/water mobile phase. Contaminants are identified via deviations in peak symmetry or additional absorbance bands .

Advanced Research Questions

Q. How can this compound be utilized in determining critical micelle concentrations (CMC) of non-ionic surfactants?

  • Methodological Answer : The spectral dye method leverages shifts in this compound’s absorbance spectrum upon surfactant micellization. Prepare a 0.005% aqueous dye solution and titrate with increasing surfactant concentrations. Monitor absorbance at 530 nm; a sharp increase indicates CMC. Calibration requires parallel dynamic light scattering (DLS) to validate micelle formation. This approach, validated for Benzopurpurin 4B, avoids iodine-based methods and is applicable in aqueous systems .

Q. What electrochemical techniques are suitable for studying the redox behavior of this compound, and how should data be interpreted?

  • Methodological Answer : Cyclic voltammetry (CV) in non-aqueous media (e.g., DMF with 0.2 M TBAPF6 electrolyte) reveals multi-step electron transfer processes. Use a Pt-disc electrode and Ag/AgCl reference. Peaks at potentials like -1.235 V (vs. Ag/AgCl) correspond to sequential reductions. Electrochemical impedance spectroscopy (EIS) at these potentials quantifies charge transfer resistance (Rct) and double-layer capacitance (Cdl) via Nyquist and Bode plots. Data interpretation should reference equivalent circuit models to distinguish kinetic and diffusion-controlled processes .

Q. How should researchers address contradictions in experimental data when this compound exhibits variable stability under different pH conditions?

  • Methodological Answer : Design a systematic pH stability study using buffered solutions (pH 2–12). Monitor degradation via UV-Vis spectroscopy and HPLC over time. For conflicting results, apply statistical tools (e.g., ANOVA) to assess significance. Cross-validate with FTIR to detect pH-dependent structural changes (e.g., azo bond cleavage). Reference analogous studies on Benzopurpurin 4B, where formaldehyde adducts were identified as degradation products under acidic conditions .

Methodological Frameworks for Research Design

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

  • Answer : Use the PICO framework (Population: chemical system; Intervention: experimental variable; Comparison: control conditions; Outcome: measurable property) to structure questions. For example: “How does surfactant concentration (Intervention) affect the CMC determination (Outcome) of this compound (Population) compared to traditional iodine methods (Comparison)?” The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure practicality and impact .

Q. How can researchers ensure reproducibility in studies involving this compound?

  • Answer : Document all experimental parameters (e.g., solvent purity, electrode pretreatment, spectrophotometer calibration). Use IUPAC-recommended reporting standards for electrochemical data (e.g., IR compensation in CV). Provide raw data and analysis scripts in supplementary materials. For synthesis, include step-by-step protocols and characterization spectra, as emphasized in guidelines for organic chemistry publications .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing spectral or electrochemical datasets for this compound?

  • Answer : For spectral data, use multivariate analysis (e.g., principal component analysis) to resolve overlapping absorbance bands. Electrochemical data (e.g., EIS) requires nonlinear least-squares fitting with software like ZView to extract parameters (Rct, Cdl). Report confidence intervals and error margins. For reproducibility, use triplicate measurements and Grubbs’ test to exclude outliers .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) of this compound derivatives?

  • Answer : Synthesize derivatives with systematic substitutions (e.g., sulfonate groups) and correlate structural features (via DFT calculations) with experimental properties (e.g., redox potentials, micelle interaction). Use linear regression models to quantify SAR. Include negative controls (e.g., non-azo analogs) to isolate the azo group’s role .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.